2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Overview
Description
This compound is part of a family of heterocyclic compounds that have garnered interest for their diverse chemical properties and potential applications in medicinal chemistry. The structural complexity of these compounds, including the presence of multiple functional groups and chlorine atoms, contributes to their unique chemical behaviors and potential utility in drug development and other areas.
Synthesis Analysis
The synthesis of related compounds, such as 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine-11-one , involves multiple steps including Ritter reaction and alkylation processes. Such procedures highlight the complex synthetic routes needed to introduce specific functional groups and achieve desired structural features (Z. Guan, 2013).
Molecular Structure Analysis
Studies on similar compounds have utilized X-ray crystallography to elucidate their molecular structures, revealing critical aspects like bond lengths, angles, and overall three-dimensional configuration. For instance, crystal structure determinations have been conducted for related benzo cyclohepta pyridine derivatives, offering insights into their spatial arrangements and how substituents influence overall molecular geometry (A. Moustafa & A. S. Girgis, 2007).
Scientific Research Applications
Synthetic Chemistry and Material Science
The compound is structurally related to a variety of polycyclic and heterocyclic aromatic compounds that have been extensively studied for their unique chemical properties and reactivity. For instance, research has highlighted the fascinating variability in the chemistry and properties of bis-benzimidazolyl-pyridine and bis-benzthiazolyl-pyridine complexes, which are structurally related to the compound of interest. These studies have shown that such compounds can exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting potential applications in the development of new materials with specific magnetic or electrochemical characteristics (Boča, Jameson, & Linert, 2011).
Environmental Science and Toxicology
Polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives, to which the compound is structurally related, have been the subject of extensive study due to their environmental persistence and potential toxicity. Research on oxygenated PAHs has discussed their occurrence in food, toxicity, and potential sources, highlighting the importance of understanding the environmental behavior and toxicological impacts of such compounds (Ma & Wu, 2022).
Antimicrobial and Pharmacological Properties
The structural motif found in the compound under discussion shares similarities with other heterocyclic compounds known for their biological activities. For instance, research into compounds such as p-Cymene, which shares a benzene ring fused to other cyclic structures, has shown a range of biological activities including antimicrobial effects. Such findings suggest potential research avenues for exploring the antimicrobial properties of similar compounds (Marchese et al., 2017).
properties
IUPAC Name |
5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c15-10-4-5-11-9(7-10)2-1-8-3-6-12(16)17-13(8)14(11)18/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCFDJOSJCJZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC(=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442546 | |
Record name | 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
CAS RN |
133330-61-7 | |
Record name | 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133330-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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